Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-
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Overview
Description
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-: is an organic compound with the molecular formula C14H21FO3 . It is a derivative of benzene, where a fluorine atom and a 2,2,2-triethoxyethyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- typically involves the reaction of 1-fluoro-4-nitrobenzene with 2,2,2-triethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C)
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines
Scientific Research Applications
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- involves its interaction with specific molecular targets. The fluorine atom and the triethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl): Similar structure but with a chloro and trifluoroethyl group instead of triethoxyethyl.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains iodine and trifluoromethyl groups.
1-fluoro-4-(2,2,2-trifluoroethylsulfanyl)benzene: Contains a trifluoroethylsulfanyl group.
Uniqueness
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- is unique due to the presence of the triethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H21FO3 |
---|---|
Molecular Weight |
256.31 g/mol |
IUPAC Name |
1-fluoro-4-(2,2,2-triethoxyethyl)benzene |
InChI |
InChI=1S/C14H21FO3/c1-4-16-14(17-5-2,18-6-3)11-12-7-9-13(15)10-8-12/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
GEJWBGKLRMOICV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)F)(OCC)OCC |
Origin of Product |
United States |
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